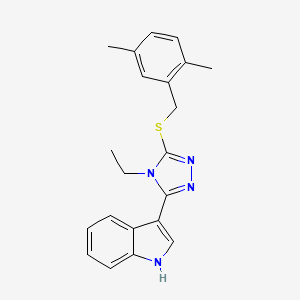
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The phenyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a heterocyclic amine, and two amide groups. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the piperazine ring could potentially undergo N-alkylation, and the amide groups could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as its degree of ionization, solubility, and lipophilicity could influence its behavior in a biological system .Applications De Recherche Scientifique
Arylpiperazine Derivatives and Serotonin Receptors
Arylpiperazine derivatives, including compounds structurally related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, have been extensively studied for their affinity towards serotonin receptors. These compounds are known to interact with both 5-HT1A and 5-HT2C receptors, influencing various neurological pathways. The modulation of these receptors suggests potential applications in treating neurological disorders, including depression, anxiety, and schizophrenia, by balancing serotonin levels in the brain (Glennon, Naiman, Lyon, & Titeler, 1988).
Anticonvulsant Activity of Piperazine Derivatives
Hybrid molecules that incorporate the piperazine structure have shown broad spectra of anticonvulsant activity in preclinical models. These findings underline the potential of piperazine derivatives in the development of new antiepileptic drugs (AEDs), offering a promising therapeutic approach for epilepsy treatment. The effectiveness of these compounds across various seizure models highlights their potential in addressing different forms of epilepsy and pharmacoresistant seizures (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Interaction with α1A-Adrenoceptor
The binding affinity of N-phenylpiperazine derivatives towards the α1A-adrenoceptor, a critical receptor in cardiovascular system regulation, indicates the potential use of these compounds in cardiovascular disease treatment. By understanding the binding mechanisms, researchers can design drugs that specifically target diseases related to the cardiovascular system, offering a pathway to novel therapeutic agents (Zhao, Wang, Liu, Fan, Zhang, Yu, Wang, Li, Zhang, & Zheng, 2015).
Catalytic Applications
The use of copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides showcases the chemical utility of compounds related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide in synthetic chemistry. This application is crucial for developing pharmaceuticals and other organic compounds, demonstrating the versatility of piperazine derivatives beyond their biological interactions (De, Yin, & Ma, 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-17-6-5-7-18(16-17)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVFGYNLBFMLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)



![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)
![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)


![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)
![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)